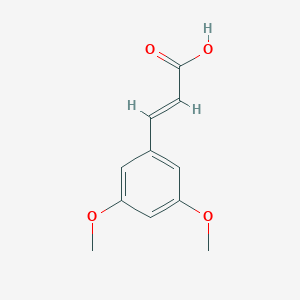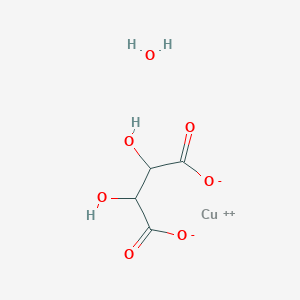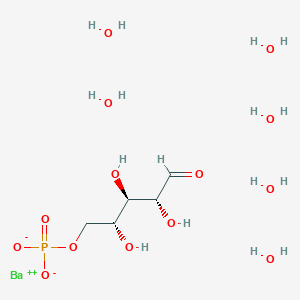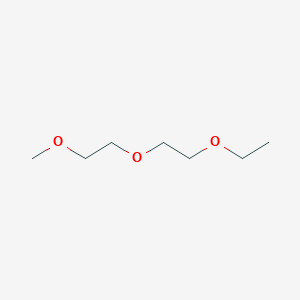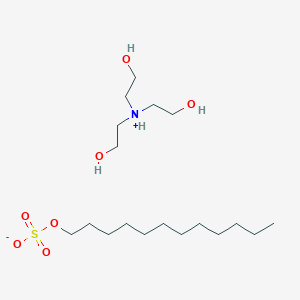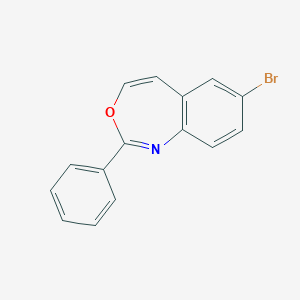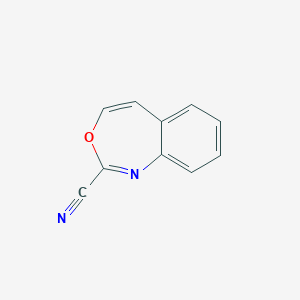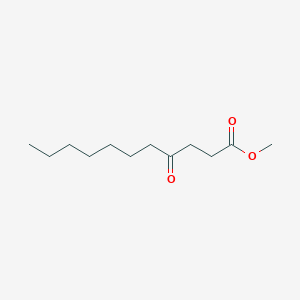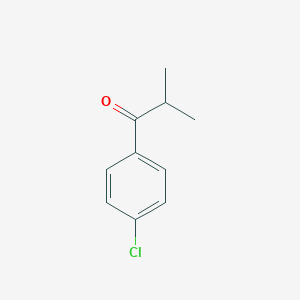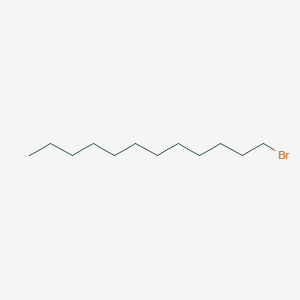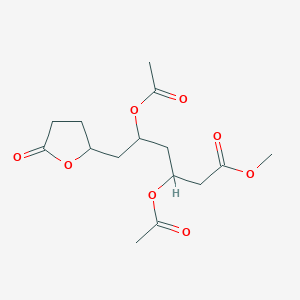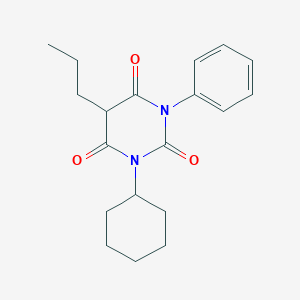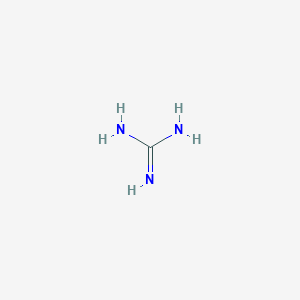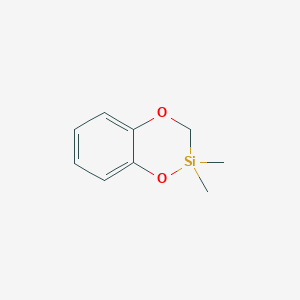
2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin, also known as DBS, is a cyclic siloxane compound that has gained significant attention in scientific research due to its unique properties. DBS is a versatile molecule that can be synthesized using various methods and has diverse applications in different fields of research.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin is not fully understood, but it is believed to involve the formation of a stable intermediate that can react with other molecules. The cyclic structure of 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin allows it to easily undergo ring-opening reactions, which can lead to the formation of new compounds.
Effets Biochimiques Et Physiologiques
2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has been shown to have low toxicity and is considered safe for use in scientific research. However, its biochemical and physiological effects have not been extensively studied. It is believed that 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin may have some antioxidant properties and may be able to scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin in lab experiments is its versatility. 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin can be easily synthesized using various methods and can be used in a wide range of applications. Additionally, 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has low toxicity and is considered safe for use in scientific research. However, one of the limitations of using 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin is its instability. 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin can undergo ring-opening reactions under certain conditions, which can lead to the formation of unwanted side products.
Orientations Futures
There are several future directions for research involving 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin. One potential area of research is the development of new synthetic methods for 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin that can produce higher yields and minimize side reactions. Another area of research is the investigation of the potential use of 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin as a catalyst in various organic reactions. Additionally, further research is needed to fully understand the mechanism of action of 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin and its potential biochemical and physiological effects.
Méthodes De Synthèse
2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin can be synthesized using several methods, including the reaction of 1,3-dimethyl-1,3,2,4-dioxadisilinane with boron trifluoride etherate, the reaction of 1,3-dimethyl-1,3,2,4-dioxadisilinane with methanesulfonic acid, and the reaction of 1,3-dimethyl-1,3,2,4-dioxadisilinane with trifluoromethanesulfonic acid. These methods have been optimized to produce high yields of 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin with minimal side reactions.
Applications De Recherche Scientifique
2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has been extensively studied for its potential applications in various fields of scientific research. In the field of materials science, 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has been investigated for its use as a precursor for the synthesis of silicon-based materials, such as silica nanoparticles and mesoporous silica. In the field of catalysis, 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has been explored for its potential use as a catalyst in various organic reactions. In the field of drug delivery, 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has been studied for its potential use as a carrier for drug molecules.
Propriétés
Numéro CAS |
17878-02-3 |
|---|---|
Nom du produit |
2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin |
Formule moléculaire |
C9H12O2Si |
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
2,2-dimethyl-3H-1,4,2-benzodioxasiline |
InChI |
InChI=1S/C9H12O2Si/c1-12(2)7-10-8-5-3-4-6-9(8)11-12/h3-6H,7H2,1-2H3 |
Clé InChI |
DIXAOARKHXXOIF-UHFFFAOYSA-N |
SMILES |
C[Si]1(COC2=CC=CC=C2O1)C |
SMILES canonique |
C[Si]1(COC2=CC=CC=C2O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



